

Navigating the Therapeutic Potential of 2-Aminoquinoxalin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoquinoxalin-6-ol

Cat. No.: B15072179

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For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This guide delves into the technical aspects of **2-Aminoquinoxalin-6-ol**, a specific derivative of this important class of heterocyclic compounds. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document provides a comprehensive overview based on closely related analogs and the broader quinoxaline family to inform research and development efforts. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]

Chemical Identity and Structure

A definitive CAS number for **2-Aminoquinoxalin-6-ol** could not be located in the available chemical databases. However, the fundamental building blocks of this molecule are well-characterized. Below are the details for the parent structures, Quinoxalin-6-ol and 6-Aminoquinoxaline, along with the putative structure of the title compound.

Putative Chemical Structure of **2-Aminoquinoxalin-6-ol**:

Table 1: Physicochemical Properties of Related Quinoxaline Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
Quinoxalin-6-ol	7467-91-6	C ₈ H ₆ N ₂ O	146.15	Solid	Not available
6-Aminoquinoxaline	6298-37-9	C ₈ H ₇ N ₃	145.16	Light yellow to Brown powder/crystal	157.0 - 161.0

[Sources:[4][5][6][7]]

Synthetic Approaches to Substituted Quinoxalines

The synthesis of quinoxaline derivatives is well-established, with the most common and versatile method being the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[8] While a specific protocol for **2-Aminoquinoxalin-6-ol** is not documented, a general procedure for a related compound can be adapted. For instance, the synthesis of 6-aminoquinoxaline from 6-nitroquinoxaline provides a relevant example of introducing an amino group.[7]

General Experimental Protocol: Synthesis of 6-Aminoquinoxaline

A representative protocol for the synthesis of 6-aminoquinoxaline involves the reduction of a nitro-substituted precursor.[7]

Materials:

- 6-Nitroquinoxaline
- Methanol
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)

- Celite or diatomaceous earth

Procedure:

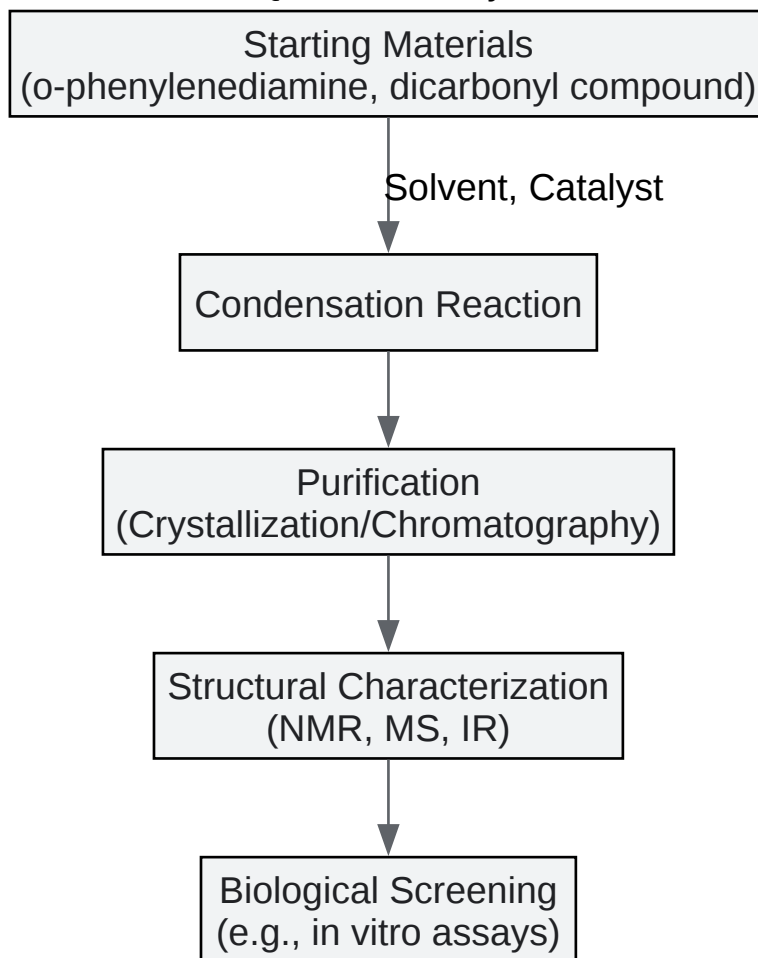
- Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL).
- Add 10% palladium on carbon (50 mg) to the solution.
- Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 4 hours.
- Monitor the reaction completion using thin-layer chromatography (TLC).
- Upon completion, remove the catalyst by filtration through a pad of Celite.
- Evaporate the solvent from the filtrate under reduced pressure.
- The resulting residue can be further purified by silica column chromatography to yield 6-aminoquinoxaline.^[7]

To synthesize **2-Aminoquinoxalin-6-ol**, a plausible route would involve starting with a suitably substituted o-phenylenediamine, such as 1,2-diamino-4-hydroxybenzene, and reacting it with a glyoxal derivative that would introduce the amino group at the 2-position of the resulting quinoxaline ring. The precise conditions would require experimental optimization.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of quinoxaline derivatives.

General Workflow for Quinoxaline Synthesis and Evaluation



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Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities.[3] Their therapeutic potential spans various diseases, largely attributed to their ability to interact with a range of biological targets.

Table 2: Overview of Reported Biological Activities of Quinoxaline Derivatives

Biological Activity	Description
Anticancer	Quinoxaline-based compounds have shown potent activity against various cancer cell lines. Some derivatives act as dual inhibitors of the PI3K and mTOR signaling pathways, which are crucial for cancer cell growth and survival. [9]
Antimicrobial	Several quinoxaline derivatives exhibit significant antibacterial and antifungal properties. [2]
Antiviral	Certain quinoxaline compounds have been identified as inhibitors of viral replication, including activity against respiratory pathogens. [10]
Anti-inflammatory	Some derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like lipoxygenase (LOX). [11]
Kinase Inhibition	The quinoxaline scaffold is a common feature in kinase inhibitors, targeting enzymes like Pim-1/2 kinases and apoptosis signal-regulated kinase 1 (ASK1). [12] [13]

Quantitative Data for Representative Quinoxaline Derivatives

While specific IC₅₀ values for **2-Aminoquinoxalin-6-ol** are not available, the following table presents data for other quinoxaline derivatives to illustrate the potential potency of this chemical class.

Table 3: Selected In Vitro Activities of Quinoxaline Derivatives

Compound	Target/Cell Line	Activity (IC ₅₀)	Reference
Quinoxaline-2-carboxylic acid derivative	Pim-1 Kinase	74 nM	[12]
Bisfuranylquinoxalineurea analog (7c)	HCT-116 (Colon Cancer)	Low micromolar	[1]
Dibromo substituted quinoxaline (26e)	ASK1	30.17 nM	[13]
Tetrazolo[1,5-a]quinoxaline derivative	A549 (Lung Cancer)	More potent than doxorubicin	[2]

Signaling Pathways Modulated by Quinoxaline Derivatives

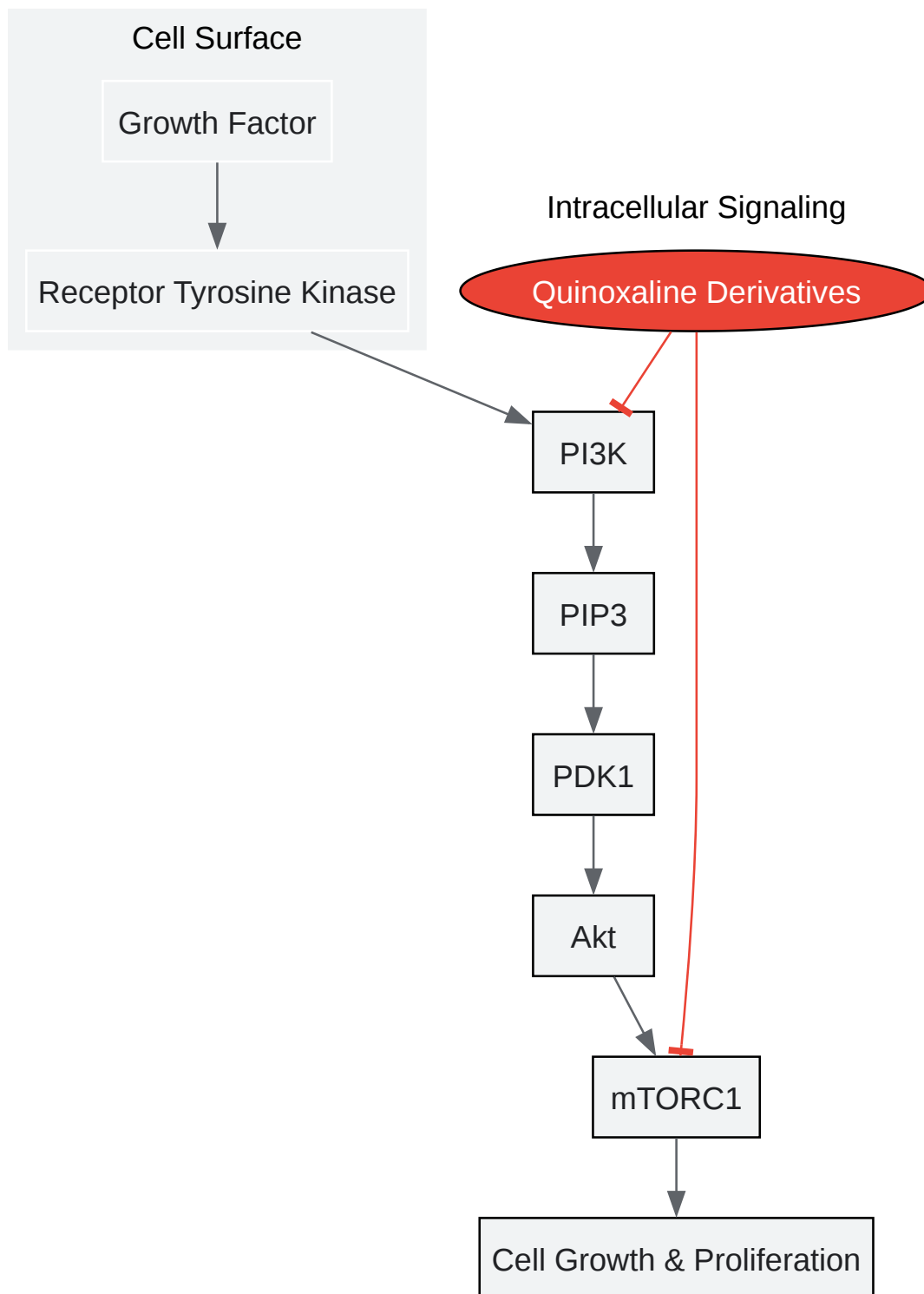
A significant aspect of the anticancer activity of quinoxaline derivatives is their ability to modulate key cellular signaling pathways. One of the most notable is the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[9]

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Quinoxaline derivatives, such as PX866 and PKI587, have been identified as dual inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy.[9] By blocking these key signaling nodes, these compounds can effectively inhibit tumor growth.

PI3K/mTOR Signaling Pathway

The diagram below illustrates the PI3K/mTOR signaling pathway and the putative points of inhibition by quinoxaline derivatives.

PI3K/mTOR Signaling Pathway and Quinoxaline Inhibition

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Caption: PI3K/mTOR pathway with points of inhibition by quinoxaline derivatives.

Conclusion

2-Aminoquinoxalin-6-ol belongs to the versatile quinoxaline family of heterocyclic compounds, which holds significant promise in the field of drug discovery. Although specific experimental data for this particular derivative is not readily available, the extensive research on related analogs provides a strong foundation for future investigations. The established synthetic routes, coupled with the known broad-spectrum biological activities and the potential to modulate critical signaling pathways like PI3K/mTOR, underscore the therapeutic potential of this class of molecules. Further research into the synthesis and biological evaluation of **2-Aminoquinoxalin-6-ol** is warranted to fully elucidate its potential as a novel therapeutic agent.

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- To cite this document: BenchChem. [Navigating the Therapeutic Potential of 2-Aminoquinoxalin-6-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15072179#2-aminoquinoxalin-6-ol-cas-number-and-chemical-structure]

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